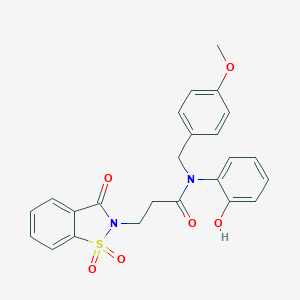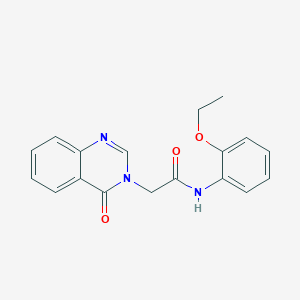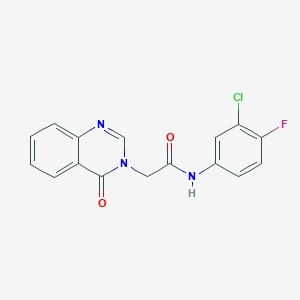![molecular formula C15H21NO3 B277311 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one CAS No. 2089-21-6](/img/structure/B277311.png)
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one is a biochemical compound used for proteomics research . It has a molecular formula of C15H21NO3 and a molecular weight of 263.33 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H21NO3 . For a more detailed structural analysis, one would need to refer to its structural diagram or conduct further studies using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.33 . The predicted boiling point is 411.0±35.0 °C, and the predicted density is 1.085±0.06 g/cm3 . The pKa is predicted to be 6.28±0.10 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Behavior
- The compound 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one and its derivatives have been synthesized via various chemical methods such as aminomethylation, reduction, and reaction with Grignard reagents. These compounds have shown pronounced anticonvulsive activities and some peripheral n-cholinolytic activities without antibacterial activity (Papoyan et al., 2011). Additionally, morpholine amides have been used to synthesize acylsilanes through certain reactions indicating the versatile nature of these compounds in synthetic chemistry (Lettan et al., 2006).
Electrochemical and Optical Properties 2. The electrochemical and aggregation behavior of novel dendritic axially morpholine-disubstituted silicon phthalocyanine and mono-substituted subphthalocyanine, along with their quaternized derivatives, has been explored. These complexes exhibited non-aggregated behavior in various solvents and showed distinct electrochemical properties as indicated by cyclic voltammetry and square wave voltammetry techniques (Bıyıklıoğlu, 2015).
Biological Applications and Properties
Anticancer and Antioxidant Potential
- The derivatives of 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one have been studied for their anticancer and antioxidant activities. Notably, a synthesized compound exhibited better anticancer activity against MCF-7 breast cancer cell lines than a standard drug, and the docking studies confirmed its plausible binding with the estrogen receptor α(ERα) (Kumar et al., 2021). Another study conducted a QSAR-analysis on 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one derivatives as potential antioxidants, revealing that certain molecular descriptors significantly influence the antioxidant activity (Drapak et al., 2019).
Neurological and Anticonvulsant Effects 2. Compounds derived from morpholine have been synthesized and tested as potential new hybrid anticonvulsant agents. The studies highlighted the broad spectrum of activity across various preclinical seizure models, indicating their potential in treating neurological disorders (Kamiński et al., 2015).
Antifungal and Antimicrobial Properties 3. Novel compounds containing the morpholine moiety have been synthesized and evaluated for their antifungal and antimicrobial activities. For instance, certain compounds have shown excellent antifungal activity, surpassing the control fungicide, and others have demonstrated promising antimicrobial activity in in vitro tests (Zhou et al., 2013; Pujari et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16/h3-6H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQNUOSVOCLFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234918 |
Source


|
| Record name | 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089-21-6 |
Source


|
| Record name | 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)

![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)



![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)



![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)